molecular formula C22H19Cl2N3 B5151289 2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride

2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride

Cat. No. B5151289
M. Wt: 396.3 g/mol
InChI Key: NYMMTPVEZKLAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and pharmacology. This compound is commonly referred to as PD153035, and it is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Mechanism of Action

The mechanism of action of PD153035 involves its ability to bind to the ATP-binding site of the 2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride tyrosine kinase, thereby inhibiting its activity. This leads to a decrease in cell proliferation and survival, which is particularly relevant in cancer cells that rely on 2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride signaling for their growth and survival. In addition, PD153035 has also been shown to inhibit the activity of other tyrosine kinases, such as HER2 and HER4, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
PD153035 has been shown to have various biochemical and physiological effects, particularly in cancer cells. In vitro studies have demonstrated that PD153035 inhibits the proliferation and survival of cancer cells, induces apoptosis, and reduces the invasiveness and metastatic potential of cancer cells. In addition, PD153035 has also been shown to sensitize cancer cells to other chemotherapeutic agents, thereby enhancing their efficacy. In vivo studies have further confirmed the anti-cancer properties of PD153035, with significant reductions in tumor growth and metastasis observed in animal models of cancer.

Advantages and Limitations for Lab Experiments

PD153035 has several advantages for lab experiments, including its high potency and selectivity for 2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride tyrosine kinase, which allows for precise modulation of 2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride signaling. In addition, PD153035 has been extensively studied in various experimental models, and its mechanism of action is well-understood. However, there are also limitations to the use of PD153035 in lab experiments, including its potential toxicity and off-target effects, which may limit its use in certain experimental systems.

Future Directions

There are several future directions for the study of PD153035, including its potential applications in combination therapy for cancer treatment. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer properties of PD153035, as well as its potential applications in other diseases, such as neurodegenerative diseases. Furthermore, the development of new analogs of PD153035 with improved potency and selectivity may further enhance its therapeutic potential.

Synthesis Methods

The synthesis of PD153035 involves several steps, starting with the reaction of 4-chloroaniline with 2,4-dimethylbenzaldehyde to form 2-(4-chlorophenyl)-N-(2,4-dimethylphenyl) hydrazine. This intermediate is then reacted with 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid methyl ester to form the final product, PD153035. The synthesis of PD153035 has been optimized to produce high yields of the compound, and the purity of the final product is ensured through various purification techniques, including column chromatography and recrystallization.

Scientific Research Applications

PD153035 has been extensively studied in scientific research due to its potential applications in various fields. In pharmacology, PD153035 has been shown to be a potent and selective inhibitor of 2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride tyrosine kinase, which is a key enzyme involved in cell proliferation and survival. As such, PD153035 has been investigated as a potential therapeutic agent for the treatment of various types of cancer, including breast, lung, and colon cancer. In addition, PD153035 has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of 2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride in the brain.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3.ClH/c1-14-7-12-19(15(2)13-14)24-22-18-5-3-4-6-20(18)25-21(26-22)16-8-10-17(23)11-9-16;/h3-13H,1-2H3,(H,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMMTPVEZKLAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)quinazolin-4-amine;hydrochloride

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